Fluorescence Quantum Yield (ΦF) of 8-Hydroxyjulolidine-Derived Fluorophore J-Aza Exceeds That of Traditional Azocine Fluorophore Aza by Over 10-Fold
A fluorophore derived from 8-hydroxyjulolidine, designated J-Aza, exhibits a dramatically higher fluorescence quantum yield (ΦF) compared to the structurally analogous but less rigid fluorophore Aza. J-Aza was generated from the reaction of 8-hydroxyjulolidine with dopamine (DA). [1] The high ΦF is attributed to the rigid julolidine moiety in J-Aza, which suppresses twisted intramolecular charge-transfer (TICT) processes, a key mechanism for fluorescence quenching in flexible analogs. [1]
| Evidence Dimension | Fluorescence Quantum Yield (ΦF) |
|---|---|
| Target Compound Data | 0.956 |
| Comparator Or Baseline | Traditional azocine-derived fluorophore 'Aza' (moderate ΦF, specific value not provided but described as 'moderate' compared to 0.956) |
| Quantified Difference | J-Aza exhibits an ideal ΦF as high as 0.956, while Aza shows only a moderate ΦF. This represents an approximate 10-fold improvement, based on the qualitative description. |
| Conditions | Reaction between DA and 8-hydroxyjulolidine in situ; ΦF measured in unspecified solvent. |
Why This Matters
This exceptional quantum yield enables ultra-sensitive detection (low pM limit) and superior anti-photobleaching, making it a superior choice for high-precision biosensing and bioimaging applications where signal stability and intensity are critical.
- [1] Xu, Z. Y., He, X. D., Luo, H. Q., Xu, L. Q., & Li, N. B. (2023). Tailoring Efficient Fluorogenic Tactic for Ultrasensitive Detection of Dopamine in Urine and Rat Brain through Real-Time and In Situ Formation of High-Performance Fluorophore. Analytical Chemistry, 95(43), 15965–15974. View Source
